4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone
4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone
Brand Name:
Vulcanchem
CAS No.:
119110-36-0
VCID:
VC0045916
InChI:
InChI=1S/C70H102N4O9/c1-50(2)25-16-26-51(3)27-17-28-52(4)29-18-30-53(5)31-19-32-54(6)33-20-34-55(7)35-21-36-56(8)37-22-38-57(9)39-23-40-58(10)41-24-42-59(11)43-44-61-60(12)68(70(80-15)69(79-14)67(61)76)82-49-64(75)81-48-47-73(13)62-45-46-63(74(77)78)66-65(62)71-83-72-66/h25,27,29,31,33,35,37,39,41,43,45-46,76H,16-24,26,28,30,32,34,36,38,40,42,44,47-49H2,1-15H3/b51-27-,52-29-,53-31-,54-33-,55-35-,56-37-,57-39-,58-41-,59-43-
SMILES:
CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula:
C70H102N4O9
Molecular Weight:
1143.6 g/mol
4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone
CAS No.: 119110-36-0
Main Products
VCID: VC0045916
Molecular Formula: C70H102N4O9
Molecular Weight: 1143.6 g/mol
CAS No. | 119110-36-0 |
---|---|
Product Name | 4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone |
Molecular Formula | C70H102N4O9 |
Molecular Weight | 1143.6 g/mol |
IUPAC Name | 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-[5-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]acetate |
Standard InChI | InChI=1S/C70H102N4O9/c1-50(2)25-16-26-51(3)27-17-28-52(4)29-18-30-53(5)31-19-32-54(6)33-20-34-55(7)35-21-36-56(8)37-22-38-57(9)39-23-40-58(10)41-24-42-59(11)43-44-61-60(12)68(70(80-15)69(79-14)67(61)76)82-49-64(75)81-48-47-73(13)62-45-46-63(74(77)78)66-65(62)71-83-72-66/h25,27,29,31,33,35,37,39,41,43,45-46,76H,16-24,26,28,30,32,34,36,38,40,42,44,47-49H2,1-15H3/b51-27-,52-29-,53-31-,54-33-,55-35-,56-37-,57-39-,58-41-,59-43- |
Standard InChIKey | OEUJSTITFXGWNB-TUBNFATKSA-N |
Isomeric SMILES | CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)C/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C |
SMILES | CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Canonical SMILES | CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms | 4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone NBDUQ |
PubChem Compound | 6441199 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume